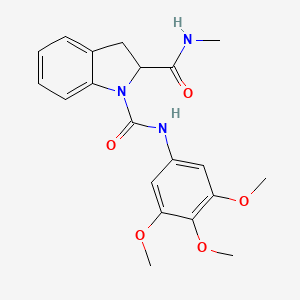

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a chemically synthesized molecule that appears to be related to indole derivatives. Indole derivatives are a significant class of compounds with a wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on indole derivatives and their properties.

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the functionalization of the indole ring and the introduction of substituents that can influence the molecule's reactivity and biological activity. For example, the first paper discusses the preparation of N-dinitrophenylamino acid amides as potential bioreductive prodrugs, which undergo intramolecular cyclization upon reduction . This suggests that similar synthetic strategies could be applied to the synthesis of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide, with careful consideration of the electron-withdrawing or donating effects of the substituents.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their chemical and biological properties. The second paper provides insights into the crystal structure of N-methyl-1H-indole-2-carboxamide, which consists of an indole group and a N-methylcarboxamide group . The molecule is described as essentially planar, and the crystal packing involves N-H------O hydrogen bonds forming centrosymmetric dimeric rings. This information can be extrapolated to hypothesize that N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide may also exhibit planarity and specific hydrogen bonding patterns that could affect its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often influenced by their electronic properties and the presence of functional groups. The first paper indicates that compounds with free NH groups and electron-deficient hydroxylamines can undergo rapid cyclization . This suggests that the N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide could also engage in similar cyclization reactions, depending on the presence and position of NH groups and the electronic nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like solubility, melting point, and stability are influenced by their molecular structure. The planarity and hydrogen bonding patterns observed in the second paper suggest that N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide may have distinct physical properties, such as a high melting point due to strong intermolecular interactions. The presence of trimethoxy groups could also affect the molecule's solubility in various solvents, potentially increasing its solubility in organic solvents.

科学的研究の応用

Conformational Preferences and Chemical Behavior

The conformational preferences and chemical behaviors of indoline derivatives, including compounds structurally related to N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide, have been explored. These studies reveal the influence of aromatic groups and substituents on the flexibility and cis-trans arrangement of amide bonds, significantly affecting the compound's biological and chemical properties. Quantum mechanical calculations on indoline-2-carboxylic acid derivatives have demonstrated these effects, highlighting the potential for specific molecular design and application in various scientific fields (Warren et al., 2010).

Synthetic Pathways and Derivatives

Research on indoline derivatives has led to innovative synthetic pathways, creating a plethora of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the rearrangement of indolinones to quinazolinediones and the synthesis of hyperbranched aromatic polyimides from indoline-based precursors showcase the versatility of indoline derivatives in chemical synthesis and the development of new materials with unique properties (Azizian et al., 2000); (Yamanaka et al., 2000).

Bioreductive Prodrugs and Photoreversible Systems

Indoline derivatives have been evaluated as bioreductive prodrugs, releasing therapeutic agents upon reduction in the body, which opens new avenues for targeted drug delivery and cancer therapy. Additionally, the photoreversible properties of certain indoline derivatives offer promising applications in developing light-responsive materials, potentially useful in various technological and medicinal applications (Sykes et al., 1999); (Shimizu et al., 1969).

Metal-Free Synthesis and Cation Binding Properties

Recent advancements in metal-free synthetic methods for indoline derivatives have highlighted the efficiency and environmental friendliness of these approaches. Moreover, the cation binding properties of certain indoline derivatives underscore their potential use in sensor technology and environmental remediation, demonstrating the broad applicability of these compounds in addressing current scientific and technological challenges (Liu & Wang, 2017); (Wong et al., 2018).

特性

IUPAC Name |

2-N-methyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-21-19(24)15-9-12-7-5-6-8-14(12)23(15)20(25)22-13-10-16(26-2)18(28-4)17(11-13)27-3/h5-8,10-11,15H,9H2,1-4H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBPFBSFNAISPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)

![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)